molecular formula C5H9NO4 B1166433 Bacillomycin Fb CAS No. 115088-48-7

Bacillomycin Fb

Cat. No.: B1166433
CAS No.: 115088-48-7
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Description

Bacillomycin Fb is a cyclic lipopeptide antibiotic belonging to the iturin family, produced by Bacillus subtilis. It is characterized by a heptapeptide chain linked to a β-amino fatty acid moiety. The peptide sequence comprises Asp³, Glu¹, Pro¹, Thr¹, Tyr¹, and a variable β-amino fatty acid chain (iso-C15, iso-C16, iso-C17, or anteiso-C15/C17) . This compound exhibits potent antifungal activity due to its ability to disrupt fungal membrane integrity via pore formation . Its structural uniqueness lies in the presence of free carboxyl groups, distinguishing it from other bacillomycin variants like bacillomycin F .

Properties

CAS No.

115088-48-7

Molecular Formula

C5H9NO4

Synonyms

Bacillomycin Fb

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Bacillomycin Fb and Related Lipopeptides

Compound Core Peptide Sequence β-Amino Fatty Acid Chain Unique Features Molecular Weight (Da)
This compound Cyclo-(Asp³, Glu¹, Pro¹, Thr¹, Tyr¹) C15–C17 (iso/anteiso) Free carboxyl groups ~1,040–1,070
Bacillomycin L Cyclo-(Asn-Tyr-Asn-Ser-Glu-Ser-Thr) C13–C15 (iso) Ser-rich peptide chain ~1,008–1,050
Bacillomycin D Cyclo-(Asp-Asn-Pro-Glu-Ser-Thr) C14–C17 (iso/anteiso) Enhanced biofilm formation ~1,030–1,072
Iturin A Cyclo-(Asp-Tyr-Asn-Gln-Pro-Ser-Thr) C14–C17 (β-amino) High surfactant activity ~1,050–1,080
Fengycin Cyclo-(Gln-Tyr-Thr-Glu-Ala-Pro) C16–C18 (β-hydroxy) Antifungal and biosurfactant dual role ~1,460–1,550

Key Observations :

  • Fatty Acid Variability: this compound and D share β-amino fatty acid chains (C15–C17), but this compound’s iso/anteiso diversity is influenced by culture medium composition .
  • Functional Groups : Unlike Bacillomycin L (Ser-rich) or Iturin A (Gln/Pro), this compound’s free carboxyl groups enhance its solubility and interaction with fungal membranes .
Antifungal Activity

Table 2: Antifungal Spectrum and Efficacy

Compound Target Pathogens MIC (μg/mL) Mechanism of Action
This compound Fusarium oxysporum, Aspergillus spp. 1–5 Membrane disruption via ion leakage
Bacillomycin D Fusarium graminearum, Rhizoctonia 0.5–3 Biofilm inhibition; ROS induction
Bacillomycin L Magnaporthe oryzae, Botrytis cinerea 0.28–45.92 Hyphal deformation and spore lysis
Fengycin Fusarium verticillioides 5–10 Membrane permeabilization
Iturin A Candida albicans 2–8 Pore formation and ergosterol binding

Key Findings :

  • Potency : Bacillomycin D exhibits the lowest MIC (0.5–3 μg/mL) against Fusarium spp., attributed to its synergistic role in biofilm disruption and ROS generation .
  • Broad-Spectrum Activity : this compound shows moderate efficacy but broader pH/thermal stability (stable at 100°C and pH 3–9) .
  • Pathogen-Specific Sensitivity : Bacillomycin L is highly effective against Magnaporthe oryzae (IC50 = 0.35 μg/mL) but weak against Fusarium fujikuroi (IC50 = 28.99 μg/mL) .

Q & A

Basic Research Questions

Q. What are the standard methods for isolating and purifying Bacillomycin Fb from Bacillus spp. cultures?

  • Methodological Answer : this compound, a lipopeptide in the Bacillomycin family, is typically isolated via acid precipitation (pH 2–3) followed by solvent extraction (e.g., methanol or ethyl acetate). Further purification employs reverse-phase HPLC or silica gel chromatography. For homologues like Bacillomycin D, LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) with observed m/z peaks (e.g., 1030.53 for Bacillomycin D C14) confirms structural identity . Ensure purity validation using NMR spectroscopy and tandem MS/MS fragmentation patterns.

Q. How can researchers determine the antifungal activity of this compound in vitro?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with fungal strains (e.g., Candida albicans or Aspergillus flavus). Prepare serial dilutions of this compound (5–100 µg/mL) and measure minimum inhibitory concentrations (MICs) after 24–48 hours. Include controls (e.g., amphotericin B) and validate results with triplicate trials. For biofilm inhibition, employ crystal violet staining or confocal microscopy to quantify biomass reduction .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : LC-ESI-MS is essential for determining molecular mass and fatty acid chain length (e.g., C14–C17 variants in Bacillomycin D). NMR (¹H, ¹³C, and 2D-COSY) resolves cyclic peptide backbone structures. For example, Bacillomycin D homologues show distinct m/z peaks (e.g., 1044.54 for C15) . Pair with MALDI-TOF for high-throughput screening of homologues.

Advanced Research Questions

Q. How can transcriptomic analysis elucidate this compound’s role in biofilm formation?

  • Methodological Answer : Compare wild-type and Bacillomycin-deficient mutants (e.g., ΔbacFb strains) via RNA sequencing. Key steps:

  • Extract RNA from biofilm-associated cells (logarithmic phase).
  • Use Illumina platforms for sequencing and tools like DESeq2 for differential gene expression analysis.
  • Focus on genes regulating surfactin synthesis, motility (flgK, fliD), and matrix proteins (epsA-O). In Bacillomycin D-deficient mutants, downregulation of comA and degQ impairs biofilm maturation .

Q. How do structural variations (e.g., fatty acid chain length) in this compound homologues affect bioactivity?

  • Methodological Answer : Compare homologues (e.g., C14 vs. C16) using cytotoxicity assays (MTT) and apoptosis markers (Annexin V/PI staining). For Bacillomycin D, C16 exhibits higher inhibition rates (58.6% at 50 µg/mL) against HeLa cells than C15 (54.7%), attributed to enhanced membrane penetration . Validate with molecular dynamics simulations to model lipid bilayer interactions.

Q. What experimental strategies resolve contradictions in this compound’s reported MIC values across studies?

  • Methodological Answer : Address variability by:

  • Standardizing culture conditions (pH, temperature) and solvent systems (DMSO vs. aqueous).
  • Cross-referencing with independent assays (e.g., disk diffusion vs. microbroth dilution).
  • Analyzing homologues’ purity via HPLC-ELSD; impurities >5% skew MIC results. For Bacillomycin D, discrepancies arise from unaccounted homologues in mixed preparations .

Q. How can CRISPR-Cas9 be used to optimize this compound yield in Bacillus spp.?

  • Methodological Answer : Target the bacFb operon’s regulatory regions (e.g., promoter or nrps domains) for knockout/overexpression. Steps:

  • Design sgRNAs complementary to bacA (adenylation domain) or bacB (peptidyl carrier protein).
  • Use plasmid vectors (e.g., pJOE8999) for homologous recombination.
  • Quantify yield via HPLC and correlate with transcript levels (qPCR of bacFb genes).

Methodological Considerations

  • Data Reliability : Ensure statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and report uncertainties (e.g., ±SEM). Replicate experiments ≥3 times .
  • Ethical Compliance : For cytotoxicity studies, follow institutional biosafety protocols (e.g., BSL-2 for human cell lines) and include ethical approval codes in publications .
  • Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to contextualize research gaps (e.g., "How does this compound compare to Bacillomycin D in antifungal efficacy?") .

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